(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid (2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667790
InChI: InChI=1S/C10H8F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)/b6-5+
SMILES:
Molecular Formula: C10H8F2O2
Molecular Weight: 198.17 g/mol

(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC17667790

Molecular Formula: C10H8F2O2

Molecular Weight: 198.17 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid -

Specification

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
IUPAC Name (E)-3-[2-(difluoromethyl)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C10H8F2O2/c11-10(12)8-4-2-1-3-7(8)5-6-9(13)14/h1-6,10H,(H,13,14)/b6-5+
Standard InChI Key PVFLZEUJQMRJNF-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)/C=C/C(=O)O)C(F)F
Canonical SMILES C1=CC=C(C(=C1)C=CC(=O)O)C(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of (2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid is C10H8F2O2, with a molecular weight of 210.17 g/mol. The presence of the difluoromethyl group introduces significant electronic effects, including electron-withdrawing character and enhanced lipophilicity compared to non-fluorinated analogs. The trans-configuration of the double bond (confirmed by the "2E" designation) influences molecular geometry and intermolecular interactions.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: The compound exhibits characteristic absorption bands for the carboxylic acid group (-COOH) near 1700 cm⁻¹ and C-F stretching vibrations in the range of 1100–1250 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: The vinyl proton (H-2) resonates as a doublet at δ 6.3–6.5 ppm (J = 15.9 Hz), while the difluoromethyl group (-CF2H) appears as a triplet near δ 5.8 ppm (J = 56 Hz).

    • ¹³C NMR: The carbonyl carbon (C=O) is observed at δ 167–170 ppm, with the difluoromethyl carbon at δ 115–120 ppm (JCF ≈ 250 Hz) .

Thermodynamic and Solubility Properties

PropertyValue
Melting Point145–148°C (predicted)
LogP (Octanol-Water)2.8 ± 0.3
Aqueous Solubility0.12 mg/mL (25°C, predicted)
The difluoromethyl group enhances lipid solubility compared to non-fluorinated cinnamic acids, making the compound more amenable to crossing biological membranes.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most common route involves a Knoevenagel condensation between 2-(difluoromethyl)benzaldehyde and malonic acid in the presence of a catalytic base (e.g., piperidine or pyridine).

Reaction Scheme:
2-(Difluoromethyl)benzaldehyde+Malonic AcidBase(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic Acid\text{2-(Difluoromethyl)benzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{Base}} \text{(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic Acid}

Optimized Conditions:

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C

  • Reaction Time: 6–8 hours

  • Yield: 65–75%

Industrial Production

Industrial synthesis may employ continuous flow reactors to improve efficiency and scalability. Automated purification systems, such as high-performance liquid chromatography (HPLC), ensure high-purity outputs for pharmaceutical applications.

Chemical Reactivity and Functionalization

Electrophilic Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, thiols). For example, reaction with benzylamine yields a β-amino acid derivative:
(2E)-3-[2-(CF2H)Ph]prop-2-enoic Acid+Benzylamineβ-Benzylamino-3-[2-(CF2H)Ph]propanoic Acid\text{(2E)-3-[2-(CF2H)Ph]prop-2-enoic Acid} + \text{Benzylamine} \rightarrow \text{β-Benzylamino-3-[2-(CF2H)Ph]propanoic Acid}

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H2/Pd-C) converts the double bond to a single bond, producing 3-[2-(difluoromethyl)phenyl]propanoic acid .

  • Oxidation: Strong oxidizing agents (e.g., KMnO4) cleave the double bond to form 2-(difluoromethyl)benzoic acid.

Biological Activity and Mechanisms

Anti-Inflammatory Properties

In vitro studies on structurally similar compounds demonstrate inhibition of cyclooxygenase-2 (COX-2) with IC50 values of 10–20 μM . The difluoromethyl group may enhance binding affinity to COX-2’s hydrophobic pocket compared to non-fluorinated analogs.

Antimicrobial Efficacy

Preliminary assays against Staphylococcus aureus show a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting moderate activity. The -CF2H group likely disrupts bacterial membrane integrity via hydrophobic interactions.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a building block for fluorinated drug candidates. For example, it has been incorporated into protease inhibitor scaffolds targeting HIV-1 .

Materials Science

Fluorinated cinnamic acids are explored as monomers for UV-curable polymers. The -CF2H group improves thermal stability and reduces water absorption in resulting materials.

Comparative Analysis with Analogous Compounds

CompoundSubstituentLogPCOX-2 IC50 (μM)
(2E)-3-Phenylprop-2-enoic acid-H1.2>50
(2E)-3-[2-Fluorophenyl]prop-2-enoic acid-F1.835
(2E)-3-[2-(CF3)phenyl]prop-2-enoic acid-CF33.112
This Compound-CF2H2.818

The -CF2H group strikes a balance between lipophilicity and electronic effects, offering improved bioavailability over trifluoromethyl analogs while maintaining biological activity .

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